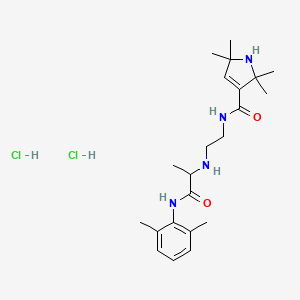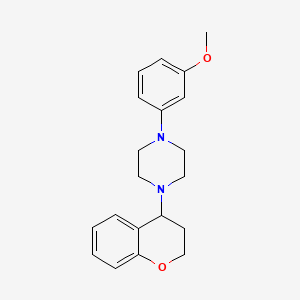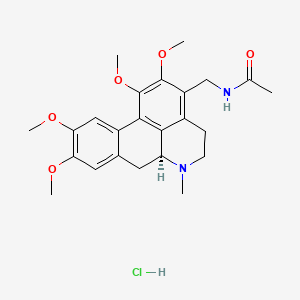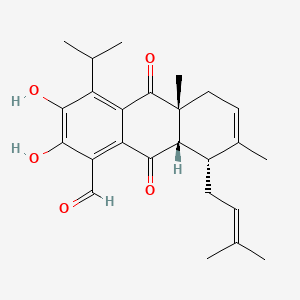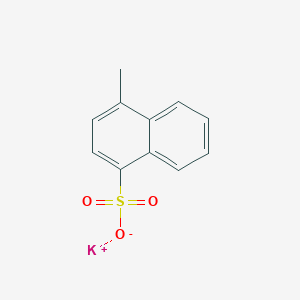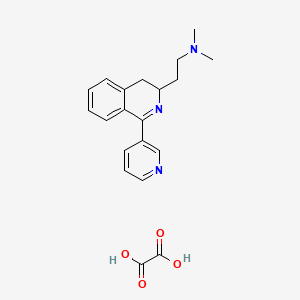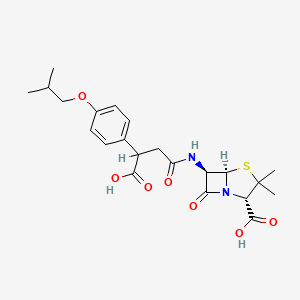
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((3-(carboxy-3-(4-(2-methylpropoxy)phenyl)-1-oxopropyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((3-(carboxy-3-(4-(2-methylpropoxy)phenyl)-1-oxopropyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta))-, is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure that includes sulfur and nitrogen atoms, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the bicyclic core: This step often involves cyclization reactions using appropriate precursors.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for manufacturing specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example:
Molecular targets: Such as enzymes or receptors.
Pathways: Involving signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds may include other bicyclic structures with sulfur and nitrogen atoms, such as:
Penicillins: Antibiotics with a similar bicyclic core.
Cephalosporins: Another class of antibiotics with a related structure.
Uniqueness
This compound is unique due to its specific functional groups and the arrangement of atoms within its bicyclic core. This uniqueness may confer specific properties and applications that distinguish it from other similar compounds.
特性
CAS番号 |
60947-82-2 |
|---|---|
分子式 |
C22H28N2O7S |
分子量 |
464.5 g/mol |
IUPAC名 |
(2S,5R,6R)-6-[[3-carboxy-3-[4-(2-methylpropoxy)phenyl]propanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H28N2O7S/c1-11(2)10-31-13-7-5-12(6-8-13)14(20(27)28)9-15(25)23-16-18(26)24-17(21(29)30)22(3,4)32-19(16)24/h5-8,11,14,16-17,19H,9-10H2,1-4H3,(H,23,25)(H,27,28)(H,29,30)/t14?,16-,17+,19-/m1/s1 |
InChIキー |
DIFAQMIHFZFVLQ-KTWXZFIHSA-N |
異性体SMILES |
CC(C)COC1=CC=C(C=C1)C(CC(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(CC(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


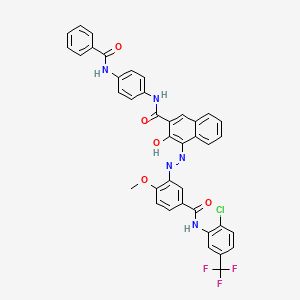




![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
